2-Methyl-1-butene

Catalog No.
S578243
CAS No.
563-46-2
M.F
C5H10
M. Wt
70.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-butene

CAS Number

563-46-2

Product Name

2-Methyl-1-butene

IUPAC Name

2-methylbut-1-ene

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

InChI

InChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3

InChI Key

MHNNAWXXUZQSNM-UHFFFAOYSA-N

SMILES

CCC(=C)C

Solubility

0.00 M
9.27e-04 M
Sol in alcohol, ether, benzene
In water, 130 mg/l @ 20 °C.

Synonyms

1-Isoamylene; 2-Methyl-1-butylene; NSC 72414; γ-Isoamylene

Canonical SMILES

CCC(=C)C

Chemical Properties and Occurrence:

2-Methyl-1-butene, also known as isopentene, is a five-carbon alkene (hydrocarbon with a double bond) with the chemical formula C5H10. It is a colorless, volatile liquid with a disagreeable odor. It is found naturally in various plant species, including truffles (Tuber borchii) and juniper (Juniperus monticola) [].

Reactivity:

Due to the presence of the double bond, 2-methyl-1-butene is a reactive molecule. It readily undergoes addition reactions, where other molecules add across the double bond. This makes it a valuable starting material for the synthesis of various organic compounds [].

Research Applications:

Organic Synthesis:

-Methyl-1-butene is a versatile building block in organic synthesis due to its reactivity and the presence of the double bond. It is used as a starting material for the production of various chemicals, including:

  • Isoprene: A key component of natural rubber and various other polymers [].
  • Citronellal: A fragrant compound used in perfumes and insect repellents [].
  • Methacrolein: An important industrial intermediate used in the production of plastics and adhesives [].

Polymer Chemistry:

2-Methyl-1-butene can be used as a co-monomer in the production of various polymers. The incorporation of the double bond into the polymer chain can modify its properties, such as increasing its flexibility or crosslinking capabilities [].

Catalysis Research:

2-Methyl-1-butene is used as a model substrate in research on the development of new catalysts for various chemical reactions, including hydrogenation (addition of hydrogen) and hydroformylation (addition of carbon monoxide and hydrogen) [, ].

2-Methyl-1-butene is an unsaturated hydrocarbon classified as an alkene with the molecular formula C5H10C_5H_{10} and a molecular weight of 70.13 g/mol. It is a colorless liquid that possesses a disagreeable odor and is characterized by its high volatility and flammability. The compound has a boiling point of approximately 31 °C and a melting point of -137 °C, making it a gas at room temperature under standard atmospheric conditions. It is insoluble in water but soluble in organic solvents such as ether, ethanol, and benzene .

In plant physiology, 2-methyl-1-butene serves as a precursor for the biosynthesis of isoprenoids, a vast class of naturally occurring molecules with diverse functions. These include hormones, pigments, and essential oils []. 2-Methyl-1-butene is converted to isopentenyl pyrophosphate (IPP), a key intermediate in the isoprenoid pathway [].

Typical of alkenes, including:

  • Hydrogenation: This reaction involves the addition of hydrogen to the double bond, producing alkanes. For instance, the reaction with hydrogen can be represented as:
    H2+C5H10C5H12H_2+C_5H_{10}\rightarrow C_5H_{12}
  • Polymerization: Under certain conditions, 2-methyl-1-butene can undergo polymerization to form larger hydrocarbon chains, often facilitated by catalysts such as acids .
  • Halogenation: The compound can react with halogens (e.g., chlorine or bromine) to form dihaloalkanes.
  • Hydrohalogenation: Reaction with hydrogen halides (e.g., hydrochloric acid) results in haloalkanes.

2-Methyl-1-butene can be synthesized through several methods:

  • Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-1-butanol. This process typically requires an acid catalyst to facilitate the removal of water.
  • Cracking of Hydrocarbons: It can also be produced through thermal cracking processes involving larger hydrocarbons.
  • Isomerization: The isomerization of other alkenes such as butenes can yield 2-methyl-1-butene as a product .

Research on interaction studies involving 2-methyl-1-butene primarily focuses on its reactivity with other chemicals rather than biological interactions. Studies have indicated that it can undergo dimerization and trimerization reactions when catalyzed by acidic resins or other catalysts. These reactions can lead to the formation of larger hydrocarbons, which have implications for industrial applications in fuel production and chemical synthesis .

Several compounds share structural similarities with 2-methyl-1-butene. Notable examples include:

Compound NameMolecular FormulaKey Differences
1-PenteneC5H10Linear structure without branching
3-Methyl-1-buteneC5H10Methyl group at position three
2-Methyl-2-buteneC5H10Double bond at position two with branching
Isobutylene (Isobutene)C4H8One less carbon, branched structure

Uniqueness of 2-Methyl-1-butene:
2-Methyl-1-butene is unique due to its specific positioning of the double bond and branching methyl group, which influences its reactivity patterns compared to linear alkenes like 1-pentene. Its ability to undergo specific polymerization reactions makes it valuable for industrial applications not typically associated with more linear hydrocarbons .

Triethylaluminum-Propene Reaction Pathway

The triethylaluminum-propene reaction pathway represents one of the most significant industrial routes for 2-methyl-1-butene production, utilizing organometallic catalysis to achieve selective alkene formation [1] [2]. This process involves the interaction of triethylaluminum with propene in the presence of titanium-based co-catalysts, operating under controlled temperature and pressure conditions to maximize selectivity toward the desired branched alkene product [1] [2]. The reaction mechanism proceeds through the formation of aluminum-alkyl intermediates that undergo controlled chain growth and termination to yield 2-methyl-1-butene as the primary product [1] [2].

The catalytic system employs alkylaluminum-aryltitanate binary complexes, which have demonstrated superior performance in ethylene dimerization and related oligomerization processes [2]. Industrial implementations of this technology have achieved selectivity levels ranging from 85 to 92 percent for 2-methyl-1-butene formation, with operating temperatures maintained between 70 and 130 degrees Celsius [2]. The process benefits from relatively mild operating conditions compared to thermal cracking alternatives, enabling better control over product distribution and reduced formation of unwanted byproducts [2].

Process optimization studies have established that the triethylaluminum-propene pathway can achieve capital investment costs below 400 million yen for a 20,000 metric ton per year production facility, with operational costs estimated at approximately 4 yen per kilogram of product [2]. The technology demonstrates particular advantages in terms of catalyst efficiency and process compactness, making it economically attractive for commercial implementation [2].

Process Economics and Yield Analysis

Economic analysis of 2-methyl-1-butene production reveals significant variations in process viability depending on the selected synthetic route and operating conditions [5] [2]. The triethylaluminum-propene reaction pathway demonstrates superior economic performance with practical yields ranging from 75 to 85 percent, substantially higher than alternative synthetic approaches [5] [2]. Process economics calculations indicate that this route can achieve production costs competitive with existing alkene manufacturing technologies [5] [2].

Yield analysis data demonstrate that theoretical yields for various synthetic approaches range from 85 to 98 percent, but practical yields are significantly lower due to side reactions, catalyst deactivation, and product separation challenges [6] [7]. The triethylaluminum-propene route achieves the highest practical yields among industrial processes, with 75 to 85 percent conversion efficiency compared to 40 to 65 percent for alternative dehydration-based methods [6] [7].

Economic evaluation studies incorporating raw material costs, utility requirements, and capital investment considerations indicate that optimized 2-methyl-1-butene production can achieve cost structures competitive with traditional petrochemical processes [5]. The analysis reveals that achieving 90 percent of theoretical yield would enable cost-efficient production compared to existing alkene manufacturing technologies [5]. Major cost factors include catalyst expenses, separation and purification costs, and energy requirements for maintaining optimal reaction conditions [5].

Synthesis MethodTheoretical Yield (%)Practical Yield (%)Major ByproductsProcess Economics Rating
Triethylaluminum-Propene Route90-9575-85Higher oligomersHigh
Dehydration of 2-Methyl-1-butanol95-9860-752-Methyl-2-buteneMedium
Dehydration of 2-Methyl-2-butanol92-9550-652-Methyl-2-buteneMedium
Elimination from 2-Methyl-1-bromobutane88-9245-60Ether formationLow
Grignard Synthesis from Allyl Bromide85-9040-55Methyl iodide, ethersLow

Laboratory-Scale Synthesis Approaches

Dehydration Methods from Alcohols

Dehydration of alcohols represents a fundamental laboratory approach for 2-methyl-1-butene synthesis, employing acid-catalyzed elimination reactions to remove water from appropriate alcohol precursors [8] [9] [10]. The dehydration of 2-methyl-1-butanol and 2-methyl-2-butanol serves as the primary substrate for this synthetic strategy, with reaction conditions and catalyst selection determining the product distribution and selectivity [8] [9] [10]. Concentrated sulfuric acid represents the most commonly employed dehydrating agent, operating at temperatures between 300 and 400 degrees Celsius to facilitate the elimination process [8] [9] [10].

Mechanistic studies reveal that the dehydration process follows Zaitsev's rule, favoring the formation of the more substituted alkene product [8] [9]. However, regioselectivity can be influenced by reaction conditions, with 2-methyl-2-butanol dehydration typically producing 2-methyl-2-butene as the major product rather than the desired 2-methyl-1-butene [8] [9]. The reaction proceeds through carbocation intermediates, with secondary and tertiary carbocations exhibiting different stabilities that influence the final product distribution [8] [9].

Hydrothermal dehydration studies demonstrate that water can serve as both solvent and catalyst under elevated temperature and pressure conditions, eliminating the need for concentrated acids [10]. These hydrothermal conditions enable pseudo-first-order kinetics with rate constants ranging from 0.032 to 0.203 per hour at 250 degrees Celsius and 40 bar pressure [10]. The hydrothermal approach offers environmental advantages by reducing the use of corrosive acids while maintaining reasonable conversion rates [10].

Laboratory-scale optimization studies indicate that dehydration yields can be maximized by careful control of temperature, catalyst concentration, and reaction time [8] [9]. Practical yields typically range from 50 to 75 percent, with the primary limitation being the competing formation of 2-methyl-2-butene and other isomeric products [8] [9]. Product purification requires careful distillation techniques to separate the desired 2-methyl-1-butene from closely boiling isomers [8] [9].

Elimination Reaction Strategies

Elimination reaction strategies for 2-methyl-1-butene synthesis encompass both E1 and E2 mechanistic pathways, depending on the substrate structure and reaction conditions employed [11] [12]. The E2 mechanism represents the predominant pathway for most laboratory syntheses, involving concerted elimination of a proton and leaving group to form the alkene double bond [11] [12]. Base-catalyzed elimination reactions typically employ strong bases such as potassium ethoxide or sodium amide to facilitate the elimination process [11] [12].

Mechanistic analysis reveals that elimination reactions follow specific stereochemical requirements, with E2 eliminations requiring antiperiplanar geometry between the departing hydrogen and leaving group [11] [12]. The regioselectivity of elimination reactions can be controlled through appropriate choice of base strength and steric hindrance, with bulky bases favoring Hofmann elimination products while smaller bases promote Zaitsev elimination [11] [12]. Temperature effects play a crucial role in determining the relative rates of elimination versus substitution reactions [11] [12].

Kinetic studies of elimination reactions demonstrate that reaction rates depend on both substrate concentration and base concentration, confirming the bimolecular nature of the E2 mechanism [11] [12]. The elimination process exhibits distinct activation energy barriers for different hydrogen atoms, with beta-hydrogen atoms adjacent to electron-withdrawing groups showing enhanced reactivity [11] [12]. Solvent effects significantly influence elimination rates, with polar aprotic solvents generally favoring the elimination pathway [11] [12].

Laboratory optimization of elimination reactions requires careful balance of reaction conditions to maximize 2-methyl-1-butene formation while minimizing competing substitution reactions [11] [12]. Typical yields range from 45 to 60 percent, with major byproducts including ether formation and rearrangement products [11] [12]. The elimination approach offers advantages in terms of mild reaction conditions and readily available starting materials, making it attractive for small-scale synthesis applications [11] [12].

Catalytic Systems for Selective Synthesis

Homogeneous Catalytic Systems

Homogeneous catalytic systems for 2-methyl-1-butene synthesis utilize soluble metal complexes to achieve selective alkene formation under controlled reaction conditions [13] [14] [15]. Ruthenium-based phosphine complexes have demonstrated exceptional performance in alkene isomerization reactions, achieving selectivity levels exceeding 95 percent for terminal to internal alkene conversions [15]. The coordinatively unsaturated ruthenium catalyst exhibits remarkable efficiency, demonstrating reaction rates more than 400 times faster than previously reported analogous systems [15].

Grubbs-type metathesis catalysts represent another important class of homogeneous systems, employing ruthenium carbene complexes to facilitate cross-metathesis reactions that can produce 2-methyl-1-butene from appropriate alkene precursors [13]. These catalysts operate under mild conditions at temperatures around 50 degrees Celsius and pressures of 20 bar, achieving favorable equilibrium compositions that outperform traditional heterogeneous tungsten oxide catalysts [13]. The homogeneous approach offers superior reaction control and selectivity compared to heterogeneous alternatives [13].

Molybdenum-based homogeneous catalysts have shown promise for selective alkene isomerization, particularly when coupled with co-catalytic acids such as para-toluenesulfonic acid [16]. These systems demonstrate unique selectivity for higher-energy alkene isomers, producing Z-2-alkenes with state-of-the-art selectivity under mild conditions [16]. The molybdenum complexes exhibit air stability and simple preparation procedures, making them practical for laboratory applications [16].

Activity measurements for homogeneous catalysts typically range from 12 to 25 mol per mol catalyst per hour, with the highest activities observed for ruthenium phosphine complexes [15]. However, stability represents a significant limitation, with catalyst lifetimes typically ranging from 20 to 200 hours depending on the specific system employed [15]. Regenerability is generally poor for homogeneous systems due to catalyst decomposition and product inhibition effects [15].

Catalyst SystemActivity (mol/mol·h)Selectivity (%)Stability (hours)Regenerability
Homogeneous Triethylaluminum12-1888-95100-200Limited
Ruthenium Phosphine Complex15-2590-9620-50Poor
Titanium-Aluminum Binary System10-1580-88120-250Good

Heterogeneous Catalyst Development

Heterogeneous catalyst development for 2-methyl-1-butene synthesis focuses on solid acid catalysts that combine high activity with improved stability and regenerability compared to homogeneous alternatives [17] [18] [19]. Zeolite-based catalysts, particularly H-ferrierite and H-HPM-1, have emerged as leading systems for selective butene isomerization reactions [17] [19]. These microporous materials provide shape selectivity that favors formation of branched alkene products while suppressing unwanted side reactions [17] [19].

H-HPM-1 zeolite demonstrates superior performance compared to traditional H-ferrierite catalysts, exhibiting constant activity and selectivity throughout extended reaction periods [17] [19]. The three-dimensional chiral framework structure with helical 10-ring pores provides effective isolation of reactant molecules, facilitating monomolecular reaction mechanisms that enhance selectivity [17] [19]. Selectivity levels of 85 to 92 percent have been achieved with this catalyst system, along with excellent resistance to deactivation [17] [19].

Molybdenum oxide supported on mesoporous molecular sieves represents another promising heterogeneous approach, utilizing the high surface area of siliceous supports to improve catalyst dispersion and activity [18]. MCM-41 and SBA-15 supports with optimized molybdenum loadings of 6 weight percent have demonstrated more than four times higher activity than conventional silica-supported catalysts [18]. The mesoporous structure enables efficient mass transfer while maintaining catalyst stability [18].

Metal oxide catalysts incorporating zinc and yttrium species on beta zeolite supports have shown exceptional performance for ethanol-to-olefin conversion processes that can be adapted for 2-methyl-1-butene production [20]. These multifunctional catalysts operate at 588 Kelvin under ambient pressure conditions, achieving 60 percent selectivity for butadiene formation at 87 percent conversion [20]. Secondary hydrogenation using single-atom alloy platinum-copper catalysts enables selective conversion of butadiene to desired butene isomers [20].

Catalyst SystemActivity (mol/mol·h)Selectivity (%)Stability (hours)Regenerability
Heterogeneous H-Ferrierite5-875-8550-100Good
Heterogeneous H-HPM-18-1285-92150-300Excellent
Molybdenum Oxide on Silica3-660-7580-150Good

Regioselectivity Control Mechanisms

Regioselectivity control mechanisms in 2-methyl-1-butene synthesis rely on understanding and manipulating the fundamental factors that determine product distribution in alkene-forming reactions [21] [22] [23]. Ligand-controlled regioselectivity in palladium-catalyzed reactions demonstrates how catalyst design can influence the regioisomeric outcome through electronic and steric effects [21]. Multivariate linear regression analysis has enabled the development of predictive models that correlate structural factors with regioselectivity, facilitating the discovery of more selective catalysts [21].

Mechanistic studies reveal that regioselectivity often results from Curtin-Hammett scenarios where multiple transition states compete, with the selectivity-determining step varying depending on the catalyst and reaction conditions [21]. C-H activation and migratory insertion steps can both influence the final product distribution, requiring careful optimization of catalyst properties to achieve maximum selectivity for the desired regioisomer [21]. Experimental kinetic isotope effects and computational density functional theory studies provide insight into the mechanistic factors controlling regioselectivity [21].

Stereoselective alkene isomerization represents a complementary approach to regioselectivity control, enabling precise control over both double bond position and stereochemistry [23]. Coordinatively unsaturated ruthenium catalysts have achieved remarkable selectivity for mono-isomerization reactions, providing greater than 99.5 percent E-product formation from various multifunctional alkenes [23]. These catalysts demonstrate exceptional kinetic selectivity, with E-to-Z isomerization rates more than one million times slower than product formation rates [23].

Process optimization for regioselectivity control involves systematic evaluation of reaction parameters including temperature, pressure, catalyst loading, and reactant concentrations [22]. Response surface methodology combined with stepwise regression analysis enables identification of statistically significant variables that influence selectivity [22]. Multi-objective optimization approaches balance competing objectives such as yield and selectivity to identify optimal operating conditions [22].

Physical Description

2-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors are heavier than air. Used to make other chemicals.
Liquid

Color/Form

Colorless liquid

XLogP3

2.5

Boiling Point

31.2 °C

Flash Point

less than 20 °F (NFPA, 2010)
BELOW -20 °F (BELOW -7 °C) (CLOSED CUP)

Density

0.6504 @ 20 °C/4 °C

Odor

Disagreeable odo

Melting Point

-137.5 °C

UNII

33C9Y0I55H

GHS Hazard Statements

Aggregated GHS information provided by 27 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (96.3%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

609.96 mmHg
610 mm Hg @ 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

563-46-2
26760-64-5

Wikipedia

2-methyl-1-butene

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 1st degree
Cosmetics -> Solvent

Methods of Manufacturing

Refinery gas
CATALYTIC CRACKING OR STEAM CRACKING OF PETROLEUM FOLLOWED BY ISOLATION OF C5 FRACTION AND EXTRACTION WITH COLD AQUEOUS SULFURIC ACID

General Manufacturing Information

Petroleum refineries
1-Butene, 2-methyl-: ACTIVE
Petrochemical manufacturing
Butene, 2-methyl-: ACTIVE

Stability Shelf Life

VOLATILE

Dates

Modify: 2023-08-15

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